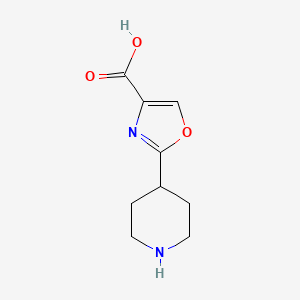![molecular formula C13H13FO2 B13554578 2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique spatial arrangement and have been increasingly incorporated into bio-active compounds due to their ability to improve solubility, activity, and conformational restriction .
Méthodes De Préparation
The synthesis of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid typically involves photochemical methods. One efficient approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods often require scalable and mild synthetic routes, avoiding the use of toxic reagents and special equipment .
Analyse Des Réactions Chimiques
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure allows it to act as a bio-isostere, potentially improving the pharmacokinetic properties of drug candidates. In the industry, it is used in the development of new materials with enhanced properties .
Mécanisme D'action
The mechanism of action of 2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Its unique bicyclic structure allows it to fit into binding sites that other molecules cannot, thereby modulating biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane. While both structures offer unique spatial arrangements, the bicyclo[2.1.1]hexane system provides additional exit vectors and angles, making it more versatile for certain applications.
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
2-fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-13(11(15)16)8-9-6-12(13,7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16) |
Clé InChI |
YRVHJUGKYRQCEB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C(C2)(C(=O)O)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)

![5-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13554524.png)

![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
